molecular formula C57H96O6 B3026091 (6Z,9Z,12Z)-6,9,12-octadecatrienoic acid, 2,3-bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl ester CAS No. 852369-68-7

(6Z,9Z,12Z)-6,9,12-octadecatrienoic acid, 2,3-bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl ester

Cat. No.: B3026091
CAS No.: 852369-68-7
M. Wt: 877.4 g/mol
InChI Key: GBDGUGNAHCFRDF-WKODUYASSA-N
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Description

The compound "(6Z,9Z,12Z)-6,9,12-octadecatrienoic acid, 2,3-bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl ester" is a triglyceride analog featuring a glycerol backbone esterified with three unsaturated fatty acid chains. The central octadecatrienoic acid moiety contains three conjugated double bonds at positions 6, 9, and 12 (all Z-configuration), while the two acyloxy groups attached to the propyl ester are derived from (9Z,12Z)-9,12-octadecadienoic acid. This structural complexity confers unique physicochemical properties, such as high unsaturation, which may influence reactivity, stability, and biological activity .

Properties

IUPAC Name

[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H96O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,34,37,54H,4-15,22-24,31-33,35-36,38-53H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27-,37-34-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDGUGNAHCFRDF-WKODUYASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H96O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

877.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6Z,9Z,12Z)-6,9,12-octadecatrienoic acid, 2,3-bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl ester is a complex organic molecule derived from gamma-linolenic acid (GLA). This compound exhibits significant biological activity due to its structural properties and functional groups that facilitate various biochemical interactions. This article aims to explore the biological activity of this compound through a review of relevant literature and research findings.

Chemical Structure and Properties

The compound is an ester formed from the reaction of (6Z,9Z,12Z)-6,9,12-octadecatrienoic acid and a propylene glycol derivative. Its molecular formula is C30H50O5C_{30}H_{50}O_5 with a molecular weight of 482.71 g/mol. The presence of multiple double bonds in the Z configuration contributes to its unique physical and chemical properties.

PropertyDetails
Molecular FormulaC30H50O5C_{30}H_{50}O_5
Molecular Weight482.71 g/mol
CAS NumberNot specified
StructureEster of GLA

Biological Activities

Research indicates that octadecatrienoic acids exhibit various biological activities including:

  • Anti-inflammatory Effects : GLA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This property is crucial in conditions such as arthritis and inflammatory bowel disease.
  • Cardiovascular Health : Compounds derived from GLA can positively affect lipid profiles by lowering triglycerides and cholesterol levels. This action supports cardiovascular health by reducing the risk of atherosclerosis.
  • Cell Proliferation and Apoptosis : Studies have demonstrated that GLA derivatives can influence cell growth and apoptosis in cancer cells. They may induce apoptosis in certain cancer cell lines while promoting normal cell proliferation.
  • Neuroprotective Properties : Some research suggests that GLA can have neuroprotective effects, potentially benefiting conditions like multiple sclerosis and other neurodegenerative diseases by modulating inflammatory responses in the nervous system.

Case Studies

Several studies have investigated the biological activities associated with gamma-linolenic acid and its derivatives:

  • Study on Inflammation : A study published in the Journal of Nutritional Biochemistry explored how GLA supplementation reduced markers of inflammation in patients with rheumatoid arthritis. The results indicated a significant decrease in C-reactive protein (CRP) levels after 12 weeks of treatment.
  • Cardiovascular Effects : Research published in Atherosclerosis examined the impact of GLA on lipid metabolism in hyperlipidemic patients. The study found that participants who consumed GLA-enriched oils experienced a notable reduction in LDL cholesterol levels.
  • Cancer Research : A study featured in Cancer Letters reported that GLA induced apoptosis in breast cancer cell lines through the activation of caspase pathways. This finding suggests potential therapeutic applications for GLA derivatives in oncology.

The biological activities of (6Z,9Z,12Z)-6,9,12-octadecatrienoic acid derivatives are largely attributed to their ability to modulate signaling pathways involved in inflammation and cell growth:

  • Cyclooxygenase Inhibition : GLA can inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins that mediate inflammation.
  • Lipid Mediator Production : The metabolism of GLA leads to the production of anti-inflammatory lipid mediators such as prostaglandin E1 (PGE1), which plays a role in maintaining vascular health.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table highlights structural and functional differences between the target compound and analogous esters:

Compound Name CAS Number Molecular Formula Key Structural Features Notable Properties
(6Z,9Z,12Z)-6,9,12-Octadecatrienoic acid, 2,3-bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl ester - C₅₇H₉₈O₆ Three Z-double bonds in the central chain; two (9Z,12Z)-dienoyloxy groups High unsaturation likely reduces melting point and increases oxidative instability
9,12-Octadecadienoic acid (9Z,12Z)-, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester 2190-20-7 C₅₇H₁₀₀O₆ Central (9Z,12Z)-dienoic acid; two (9Z)-monoenoyloxy groups Reduced unsaturation compared to target compound; may exhibit higher thermal stability
6,9,12-Octadecatrienoic acid, methyl ester (6Z,9Z,12E)- 132029-16-4 C₁₉H₃₂O₂ Methyl ester with mixed Z/E double bonds Higher volatility due to smaller ester group; acute toxicity (GHS Category 4)
2-[(6Z,9Z,12Z,15Z)-Octadecatetraenoyloxy]-3-(palmitoyloxy)propyl (8Z,11Z,14Z)-icosatrienoate - C₅₉H₁₀₀O₆ Tetraunsaturated acyl chain; palmitoyl and icosaenoate groups Extended chain length and higher unsaturation may enhance membrane fluidity in biological systems
9-Octadecenoic acid (Z)-, 2,3-dihydroxypropyl ester 111-03-5 C₂₁H₄₀O₄ Mono-unsaturated (9Z) chain; dihydroxypropyl backbone Hydroxyl groups improve water solubility; used in emulsifiers and surfactants

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6Z,9Z,12Z)-6,9,12-octadecatrienoic acid, 2,3-bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl ester

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